
N-(3-Acetyl-5-bromophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Acetyl-5-bromophenyl)acetamide is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with an acetyl group at the 3-position and a bromine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
N-(3-Acetyl-5-bromophenyl)acetamide can be synthesized through the acetylation of m-bromoaniline with acetic anhydride. The reaction involves mixing m-bromoaniline with acetic acid, followed by the slow addition of acetic anhydride. The mixture is then refluxed for 0.5 hours, allowed to stand for another 0.5 hours, and finally poured into ice water to precipitate the product. The crude product is filtered and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-(3-Acetyl-5-bromophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile, products can include N-(3-Acetyl-5-aminophenyl)acetamide or N-(3-Acetyl-5-thiophenyl)acetamide.
Oxidation: Yields N-(3-Carboxy-5-bromophenyl)acetamide.
Reduction: Produces N-(3-Hydroxy-5-bromophenyl)acetamide.
Hydrolysis: Results in 3-Acetyl-5-bromoaniline and acetic acid.
科学研究应用
N-(3-Acetyl-5-bromophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be employed in studies investigating the biological activity of brominated aromatic compounds.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable for developing new synthetic methodologies.
作用机制
The specific mechanism of action for N-(3-Acetyl-5-bromophenyl)acetamide is not well-documented. its effects are likely mediated through interactions with biological macromolecules, such as proteins or nucleic acids. The bromine atom and acetyl group may play roles in binding to target sites, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-(3-Bromophenyl)acetamide: Lacks the acetyl group at the 3-position, which may affect its reactivity and biological activity.
N-(4-Bromophenyl)acetamide: The bromine atom is positioned differently, potentially altering its chemical properties and interactions.
N-(3-Acetylphenyl)acetamide: Does not have the bromine atom, which may influence its chemical reactivity and biological effects.
Uniqueness
N-(3-Acetyl-5-bromophenyl)acetamide is unique due to the presence of both the acetyl and bromine substituents on the phenyl ring. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
N-(3-acetyl-5-bromophenyl)acetamide |
InChI |
InChI=1S/C10H10BrNO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
InChI 键 |
YLRSEVKCNUOZMF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=C1)Br)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



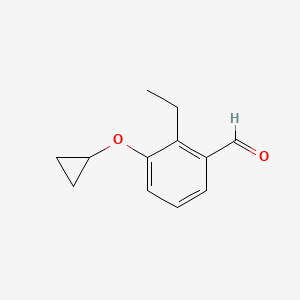

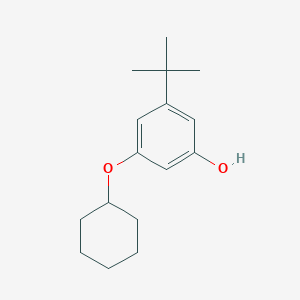
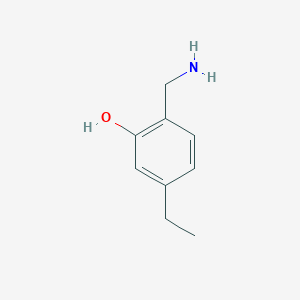


![Cyclobutanecarboxylic acid, 1-[[[(1S)-4-[(aminocarbonyl)amino]-1-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester](/img/structure/B14854549.png)
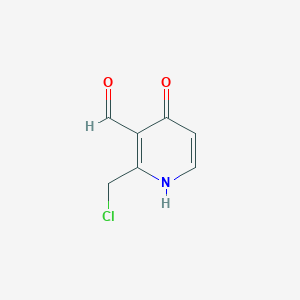
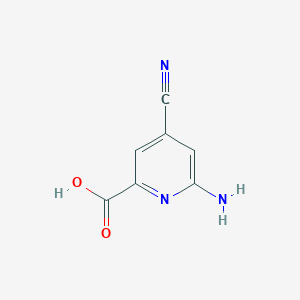

![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)

![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
